tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate
Description
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate (CAS: 1909336-06-6) is a bicyclic carbamate derivative featuring a 6-azaspiro[3.4]octane core. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound includes a tert-butoxycarbonyl (Boc) protective group, commonly used in organic synthesis to shield amines during multi-step reactions. The spirocyclic architecture introduces conformational rigidity, which can enhance binding specificity in pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-8-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-7-14-9-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQIERZWKALRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145891 | |
| Record name | Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-06-6 | |
| Record name | Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Cyclization of Bicyclic Precursors
A patent (US 8,987,268 B2) outlines a method starting with 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, which undergoes potassium hydroxide-mediated cyclization to form a spirocyclic intermediate. The reaction proceeds via nucleophilic attack, with the ethoxycarbonyl group acting as a leaving agent. Subsequent reduction of the carboxylic acid to an alcohol and conversion to an amine via Curtius rearrangement yields the 6-azaspiro[3.4]octan-8-ylmethyl backbone.
Reaction Conditions
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs catalyst-mediated RCM to form the spirocyclic structure. Starting from a diene-substituted cyclobutane, the reaction generates the azaspiro framework in moderate yields. This method benefits from stereochemical control but requires anhydrous conditions.
Reaction Conditions
- Catalyst : Grubbs 2nd generation (5 mol%).
- Solvent : Dichloromethane, 40°C, 6 h.
- Yield : 50–55% (HPLC purity >90%).
Boc Protection of the Spirocyclic Amine
Following spirocycle synthesis, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). The AK Scientific safety data sheet emphasizes rigorous temperature control during this exothermic reaction.
Standard Boc Protection Protocol
Optimization for Steric Hindrance
The spirocyclic amine’s steric bulk necessitates prolonged reaction times (8–12 h) and excess Boc anhydride (2.0 equiv) to achieve >95% conversion.
Purification and Characterization
Crude product purification is critical due to byproducts from incomplete Boc protection.
Chromatographic Purification
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Weight | 240.34 g/mol |
| $$^1$$H NMR | δ 1.44 (s, 9H, Boc), 3.2–3.5 (m, 4H, spiro-H) |
| HPLC Retention | 8.2 min (C18, acetonitrile/H₂O) |
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Intramolecular Cyclization | 65% | 98% | High |
| RCM | 55% | 90% | Moderate |
| Optimized Boc Protection | 90% | 95% | Low |
The intramolecular cyclization route offers superior purity but demands advanced technical expertise. RCM provides stereochemical fidelity at the expense of yield.
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete spirocyclization generates linear amines, mitigated by precise stoichiometry and slow reagent addition.
Moisture Sensitivity
The Boc-protected compound is hygroscopic; storage under nitrogen at –20°C is recommended.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Physicochemical Properties
- Solubility: The hydrochloride salt (QM-9519) exhibits higher aqueous solubility compared to the free base due to ionic character . Hydroxymethyl derivatives (e.g., CAS 129321-82-0) show increased polarity, favoring solubility in polar solvents like methanol or DMSO .
- Stability: The Boc group in the reference compound enhances stability under basic conditions but is acid-labile, enabling selective deprotection . Analogues with larger spiro rings (e.g., spiro[3.5]nonane) may exhibit reduced thermal stability due to ring strain .
Biological Activity
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a 6-azaspiro[3.4]octane moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 1909336-06-6
The presence of the carbamate functional group allows this compound to participate in various chemical reactions, enhancing its utility in biological applications.
Biological Activity Overview
Research indicates that compounds featuring the 6-azaspiro[3.4]octane framework exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds related to the spirocyclic structure have shown efficacy against bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Potential : Some derivatives have been identified as inhibitors of critical pathways involved in cancer progression, such as the menin-MLL1 interaction.
- Neurological Effects : Certain analogs have been studied for their action on dopamine receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms, including:
- Nucleophilic Substitution Reactions : The nitrogen atom in the spirocyclic structure facilitates nucleophilic attacks, allowing for modifications that can enhance biological activity.
- Hydrolysis : Under acidic or basic conditions, the carbamate group can hydrolyze, releasing amines that may exhibit their own biological effects.
Antimicrobial Studies
A study evaluating the antimicrobial properties of compounds derived from the 6-azaspiro[3.4]octane core demonstrated significant activity against drug-sensitive strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for selected compounds were recorded, highlighting the potential of these derivatives as therapeutic agents.
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 0.016 |
| Compound B | 0.032 |
| This compound | TBD |
Neurological Activity
Research has indicated that certain derivatives can act as selective dopamine D3 receptor antagonists, which may have implications for treating conditions such as schizophrenia and Parkinson's disease.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Starting Materials : A spirocyclic amine and tert-butyl chloroformate.
- Reaction Conditions : Conducted under inert atmospheric conditions (e.g., nitrogen), at temperatures ranging from 0 to 25°C to control reaction rates.
- Purification Techniques : Common methods include recrystallization and column chromatography.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
